Cas no 1014000-45-3 (3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol)

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol is a versatile intermediate in organic synthesis, featuring a pyrazole core linked to a hydroxyl-terminated propyl chain. Its structural characteristics make it valuable for constructing pharmacologically active compounds, particularly in medicinal chemistry, where the pyrazole moiety is often utilized for its bioisosteric properties. The hydroxyl group enhances solubility and provides a reactive handle for further functionalization, such as esterification or etherification. This compound is particularly advantageous in the development of heterocyclic scaffolds for drug discovery, agrochemicals, and specialty materials. Its stability under standard conditions and compatibility with various synthetic methodologies further contribute to its utility in research and industrial applications.
3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol structure
1014000-45-3 structure
Product Name:3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol
CAS No:1014000-45-3
MF:C7H12N2O
MW:140.182981491089
CID:1084618
PubChem ID:17028075
Update Time:2025-11-03

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol
    • 3-(1-Methyl-1H-pyrazol-3-yl)-1-propanol
    • SCHEMBL20818926
    • 1014000-45-3
    • AKOS000275076
    • EN300-1627352
    • Inchi: 1S/C7H12N2O/c1-9-5-4-7(8-9)3-2-6-10/h4-5,10H,2-3,6H2,1H3
    • InChI Key: RVBDEQDGWJMTNW-UHFFFAOYSA-N
    • SMILES: OCCCC1C=CN(C)N=1

Computed Properties

  • Exact Mass: 140.094963g/mol
  • Monoisotopic Mass: 140.094963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 140.18g/mol
  • XLogP3: 0.2
  • Topological Polar Surface Area: 38Ų

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Additional information on 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol

Introduction to 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol (CAS No. 1014000-45-3)

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1014000-45-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a pyrazole core, which is a prominent scaffold in medicinal chemistry, known for its broad spectrum of biological activities.

The molecular structure of 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol consists of a pyrazole ring substituted with a methyl group at the 1-position and an isopropyl alcohol moiety at the 3-position. This arrangement contributes to its distinct chemical reactivity and biological interactions. The presence of the pyrazole moiety enhances its potential as a pharmacophore, making it a valuable candidate for further exploration in synthetic chemistry and drug design.

In recent years, there has been growing interest in pyrazole derivatives due to their diverse pharmacological effects. Studies have demonstrated that compounds containing the pyrazole scaffold exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities. The specific substitution pattern in 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol may contribute to its unique pharmacokinetic and pharmacodynamic profiles, making it an attractive subject for medicinal chemists.

One of the most compelling aspects of 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol is its potential role in the development of novel therapeutic agents. The isopropyl alcohol group provides a site for further functionalization, allowing chemists to modify the compound's properties to target specific biological pathways. This flexibility is crucial in drug discovery, where precision and specificity are paramount.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol for biological activity. High-throughput virtual screening (HTVS) and molecular docking studies have identified this compound as a promising lead for further optimization. These computational approaches have accelerated the drug discovery process, reducing the time and resources required to develop new medications.

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to enhance the efficiency of its preparation. These techniques not only improve the scalability of production but also allow for the introduction of novel structural motifs.

In addition to its pharmaceutical applications, 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol has shown promise in material science research. The unique electronic properties of the pyrazole ring make it a candidate for use in organic semiconductors and other advanced materials. By leveraging its structural versatility, researchers aim to develop innovative solutions for next-generation electronic devices.

The safety profile of 3-(1-Methyl-1H-pyrazol-3-ylole propananediol) is another critical consideration in its development. Preliminary toxicology studies have indicated that the compound exhibits low acute toxicity, suggesting its potential for safe use in therapeutic applications. However, further comprehensive safety evaluations are necessary before it can be considered for clinical trials.

As research continues to uncover new applications for pyrazole derivatives, compounds like 3-(1-Methyl-H-pyrazoanilinopropanol) are expected to play a pivotal role in addressing unmet medical needs. The combination of traditional synthetic chemistry with cutting-edge computational methods holds the key to unlocking their full therapeutic potential.

In conclusion, 3-(Methyl-H-pyrazoanilinopropanediol) (CAS No. 10140004553) represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its unique structural features and promising biological activities make it a valuable asset in ongoing research efforts aimed at developing novel treatments and advanced materials.

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